molecular formula C8H16 B043845 Propylcyclopentane CAS No. 2040-96-2

Propylcyclopentane

Cat. No. B043845
CAS RN: 2040-96-2
M. Wt: 112.21 g/mol
InChI Key: KDIAMAVWIJYWHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to propylcyclopentane, particularly bicyclo[1.1.1]pentane derivatives, has been explored through innovative methods. For example, aminoalkylation of [1.1.1]propellane has been used to directly access high-value 3-alkylbicyclo[1.1.1]pentan-1-amines, showcasing a method that tolerates a variety of functional groups (Hughes et al., 2019). Additionally, copper-mediated synthesis allows for the creation of drug-like bicyclopentanes in a one-step, three-component radical coupling process, highlighting the efficiency and versatility of modern synthetic approaches (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of derivatives similar to propylcyclopentane, such as bicyclo[1.1.1]pentane, has been extensively studied. Research into the structures and energies of ions derived from bicyclo[1.1.1]pentane provides insights into the unique characteristics of these molecules, including their formation energies and structural comparisons with other cycloalkanes (Wiberg et al., 1992).

Chemical Reactions and Properties

Significant advancements have been made in understanding the chemical reactions and properties of bicyclo[1.1.1]pentane derivatives. For instance, the dicarbofunctionalization of [1.1.1]propellane enabled by nickel/photoredox dual catalysis demonstrates a sophisticated method for the synthesis of BCP-aryl derivatives, showcasing the ability to form multiple C-C bonds in a single step (Huang et al., 2022).

Physical Properties Analysis

The physical properties of propylcyclopentane and its related compounds are crucial for understanding their behavior and potential applications. Although the specific physical properties of propylcyclopentane are not directly detailed in the available literature, the study of bicyclo[1.1.1]pentane derivatives provides a foundation for inferring these properties, given their structural similarities.

Chemical Properties Analysis

Explorations into the chemical properties of bicyclo[1.1.1]pentane derivatives reveal their reactivity and potential as bioisosteres. Radical multicomponent carboamination and acylation methods highlight the compound's versatility and its utility in synthesizing multifunctionalized derivatives with improved metabolic stability and aqueous solubility (Kanazawa & Uchiyama, 2017; Li et al., 2022).

Scientific Research Applications

  • Thermophysical Property Data

    • Field : Thermodynamics
    • Application : Propylcyclopentane is included in a collection of critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics .
    • Method : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The database contains information on various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and density among others .
  • Polypropylene

    • Field : Polymer Science
    • Application : While not directly related to Propylcyclopentane, Polypropylene (PP), a polymer that consists of propylene monomers, has numerous applications across various industries .
    • Method : Researchers have focused on improving the properties of PP through various techniques such as copolymerization, modification with additives, and nanocomposite formation .
    • Results : The versatility of PP has led to its widespread applications across sectors like biomedical, automotive, aerospace, and air/water filtration .
  • Cycloalkanes
    • Field : Organic Chemistry
    • Application : Many organic compounds found in nature contain rings of carbon atoms. These compounds are known as cycloalkanes, which includes Propylcyclopentane .
    • Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds. The simplest examples of this class consist of a single, un-substituted carbon ring .
    • Results : Cycloalkanes form a homologous series similar to the unbranched alkanes. The general formula for a cycloalkane composed of n carbons is CnH2n .
  • Cycloalkanes
    • Field : Organic Chemistry
    • Application : Many organic compounds found in nature contain rings of carbon atoms. These compounds are known as cycloalkanes, which includes Propylcyclopentane .
    • Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds. The simplest examples of this class consist of a single, un-substituted carbon ring .
    • Results : Cycloalkanes form a homologous series similar to the unbranched alkanes. The general formula for a cycloalkane composed of n carbons is CnH2n .

Safety And Hazards

Propylcyclopentane is a highly flammable liquid and vapour . It may be fatal if swallowed and enters airways . Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

propylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-2-5-8-6-3-4-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIAMAVWIJYWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174352
Record name Propylcyclopentane
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylcyclopentane

CAS RN

2040-96-2
Record name Propylcyclopentane
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Record name Propylcyclopentane
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Record name PROPYLCYCLOPENTANE
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Record name Propylcyclopentane
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Record name Propylcyclopentane
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Record name PROPYLCYCLOPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
964
Citations
WD Good - The Journal of Chemical Thermodynamics, 1971 - Elsevier
… Enthalpies of combustion of the five methylethylcyclopentanes are presented in this report, n-Propylcyclopentane was included so that values resulting from this research could be tied …
Number of citations: 7 www.sciencedirect.com
JF Messerly, SS Todd, HL Finke - The Journal of Physical …, 1965 - ACS Publications
… For npropylcyclopentane the value of Osborne and Ginnings18 was … Table VIII, together with the experimentally determined value of Osborne and Ginnings16 for n-propylcyclopentane. …
Number of citations: 26 pubs.acs.org
LW Sieck, M Meot-Ner, P Ausloos - Journal of the American …, 1980 - ACS Publications
J. Am. Chem. Soc. 1980, 102, 6867-6868 6867 ions (as well as C4H10+) at elevated pressures, verifying that the C5Hi0+ ions produced in the equilibrium reaction retain the cyclic …
Number of citations: 5 pubs.acs.org
BA Kazanskii, AL Liberman, GV Loza… - Bulletin of the Academy …, 1959 - Springer
… propylcyclopentane over ptatinized charcoal, removed aromatics and olefins from the catalyzate and distilled part of the unchanged propylcyclopentane off… of propylcyclopentane do not …
Number of citations: 1 link.springer.com
CS Huang, DE Sparks, HA Dabbagh, BH Davis - Journal of Catalysis, 1992 - Elsevier
… n-Propylene cyclopentane or n-propylcyclopentane labeled … Dilution of the 14 C activity in n-propylcyclopentane during … for n-octane and n-propylcyclopentane using the Pt-KL zeolite …
Number of citations: 17 www.sciencedirect.com
TH Lee, CS Hsu - Liquid Crystals, 2014 - Taylor & Francis
High performance liquid crystal (LC) displays require nematic mixtures with low rotational viscosity to reduce the response time and large dielectric anisotropy to reduce the threshold …
Number of citations: 17 www.tandfonline.com
P Ausloos, SG Lias, RE Rebbert - The Journal of Physical …, 1981 - ACS Publications
… Mass spectrometric analysis of the n-propylcyclopentane product formed in such mixtures indicated that it consisted of c-C5HgCD2CD2CD2H. As shown before,5 the G-value of …
Number of citations: 17 pubs.acs.org
DN Chatterjee - Journal of the American Chemical Society, 1955 - ACS Publications
The spirohydrocarbon l, 2, 3, 4-tetrahydronaphthalene-2, 2-spiro-(2'-n-propylcyclopentane)(I) has been synthesized in order to study the rearrangement of the alkyl substituted …
Number of citations: 9 pubs.acs.org
F Gualtieri, C Melchiorre, M Giannella… - The Journal of Organic …, 1975 - ACS Publications
H£ were chosen and an attempt was made to synthesize the di-peroxides under essentially the same conditions. The re-sults are shown in Table I. No attempt was made to maxi-mize …
Number of citations: 5 pubs.acs.org
K Sisido, S Kurozumi, K Utimoto… - The Journal of Organic …, 1966 - ACS Publications
In a study of the fragrant flower constituents of Osmanthus fragrans, Lour. var. aurantiacus (Makino), Isiguro and co-workers1 obtained in a petroleum ether extract, a 0.002% yield of a …
Number of citations: 24 pubs.acs.org

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